

Muscotoxin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Muscotoxin A is a cyclic lipopeptide natural product isolated from the soil cyanobacterium Desmonostoc muscorum.[1] This document provides a comprehensive technical overview of **Muscotoxin A**, detailing its chemical structure, physicochemical properties, and biological activities. The information presented is intended to support research and development efforts in the fields of natural product chemistry, toxicology, and drug discovery. All quantitative data is summarized in structured tables, and key experimental methodologies are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Chemical Structure and Identification

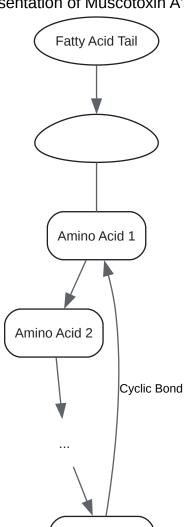
Muscotoxin A is a cyclic undecalipopeptide, characterized by a unique lipophilic fatty acid residue, 3-amino-2,5-dihydroxydecanoic acid (5-OH Ahdoa).[1] The peptide ring is composed of 11 amino acid residues.

2D Chemical Structure

Below is the two-dimensional representation of the **Muscotoxin A** structure.

(A 2D chemical structure diagram of **Muscotoxin A** would be inserted here. As a text-based AI, I will provide a DOT script to generate a simplified representation of its cyclic peptide nature.)





Simplified Representation of Muscotoxin A's Cyclic Structure

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Amino Acid 11

Caption: Simplified diagram of Muscotoxin A's structure.

Molecular and Physicochemical Properties

A summary of the key molecular and physicochemical properties of **Muscotoxin A** is provided in Table 1.



Property	Value	Source
Molecular Formula	C58H90N12O16	PubChem
Molecular Weight	1211.4 g/mol	PubChem
IUPAC Name	3- [(6R,13S,19R,22S,25E,28S,31 R,34S,37S)-34-benzyl-19,31- bis[(2S)-butan-2-yl]-25- ethylidene-9-hydroxy-10-(2- hydroxyheptyl)-22,28- bis(hydroxymethyl)-2,5,8,12,18 ,21,24,27,30,33,36- undecaoxo- 1,4,7,11,17,20,23,26,29,32,35- undecazatricyclo[35.3.0.013,1 7]tetracontan-6- yl]propanamide	PubChem
CAS Number	1653999-47-3	PubChem
Appearance	Not specified in literature	-
Melting Point	Not specified in literature	-
Solubility	Soluble in DMSO. May have limited solubility in water, ethanol, and DMF.	InvivoChem

Biological Activity

Muscotoxin A exhibits potent cytotoxic activity against a range of mammalian cancer cell lines. [1] Its primary mechanism of action involves the disruption of cell membrane integrity.[1]

Cytotoxicity

Muscotoxin A has been shown to be cytotoxic to several cancer cell lines, with LC50 values in the micromolar range after 24 hours of exposure.[1]

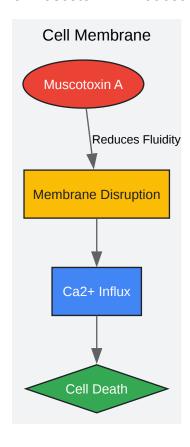


Cell Line	Cell Type	LC50 (μM)
YAC-1	Murine lymphoma	13.2
Sp/2	Murine myeloma	11.3
HeLa	Human cervical cancer	9.9

Mechanism of Action: Membrane Permeabilization

The cytotoxic effects of **Muscotoxin A** are attributed to its ability to permeabilize phospholipid membranes.[1] This leads to a loss of membrane integrity, an influx of calcium ions, and ultimately, cell death.[1] Interestingly, this permeabilization is associated with a reduction in membrane fluidity, a mechanism distinct from that of many other membrane-disrupting agents. [1] At 37°C, **Muscotoxin A** shows selectivity for membranes containing cholesterol and sphingomyelin.[1]

Mechanism of Muscotoxin A-Induced Cell Death





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Caption: Signaling pathway of **Muscotoxin A**'s cytotoxic action.

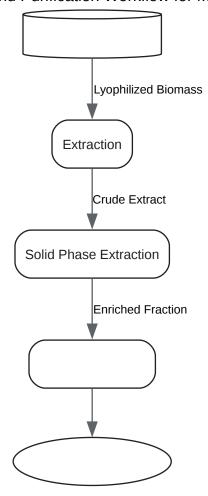
Experimental Protocols

This section outlines the key experimental methodologies for the study of Muscotoxin A.

Isolation and Purification of Muscotoxin A

The following is a general workflow for the isolation and purification of **Muscotoxin A** from Desmonostoc muscorum.

Isolation and Purification Workflow for Muscotoxin A



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Caption: Workflow for **Muscotoxin A** isolation and purification.



Detailed Steps: A detailed protocol would involve specific culture conditions for D. muscorum, followed by extraction with a suitable solvent (e.g., methanol/water mixtures). The crude extract is then typically subjected to solid-phase extraction (SPE) for initial cleanup and concentration. Final purification to obtain high-purity **Muscotoxin A** is achieved through one or more rounds of reversed-phase high-performance liquid chromatography (RP-HPLC).

Cytotoxicity Assay

The cytotoxicity of **Muscotoxin A** can be determined using a standard cell viability assay, such as the MTT or resazurin assay.

Protocol Overview:

- Cell Seeding: Plate the desired cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of Muscotoxin A (typically in a vehicle like DMSO, with a final concentration not exceeding 0.1%) for a specified duration (e.g., 24 hours). Include vehicle-only controls.
- Viability Reagent Addition: Add the viability reagent (e.g., MTT or resazurin) to each well and incubate according to the manufacturer's instructions.
- Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the LC50 value by fitting the data to a dose-response curve.

Membrane Permeabilization Assay

The ability of **Muscotoxin A** to permeabilize cell membranes can be assessed using fluorescent probes that are excluded from cells with intact membranes.

Protocol using Propidium Iodide (PI):

• Cell Preparation: Prepare a suspension of the target cells in a suitable buffer.



- Probe Loading: Add propidium iodide to the cell suspension. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells.
- Baseline Measurement: Measure the baseline fluorescence of the cell suspension.
- Muscotoxin A Addition: Add Muscotoxin A to the cell suspension and immediately begin recording the fluorescence intensity over time.
- Positive Control: Use a known membrane-permeabilizing agent (e.g., Triton X-100) as a positive control to induce maximum fluorescence.
- Data Analysis: An increase in fluorescence intensity indicates membrane permeabilization, as PI enters the cells and binds to DNA.

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of **Muscotoxin A**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific 1H and 13C NMR chemical shift data for **Muscotoxin A** are not readily available in the public domain, the structural elucidation of related muscotoxins has been achieved using a combination of 2D NMR techniques, including COSY, TOCSY, and HSQC experiments. This allows for the identification of the amino acid spin systems and their sequential arrangement.

Mass Spectrometry (MS)

High-resolution mass spectrometry, particularly Electrospray Ionization (ESI-HRMS), is used to determine the exact mass and molecular formula of **Muscotoxin A**. Tandem mass spectrometry (MS/MS) experiments are employed to obtain fragmentation patterns that help to confirm the amino acid sequence and the structure of the fatty acid side chain.

Conclusion

Muscotoxin A is a potent cytotoxic cyclic lipopeptide with a distinct mechanism of action involving the reduction of cell membrane fluidity. Its unique structure and biological activity make it a compelling subject for further research, particularly in the context of developing novel



anticancer agents. This technical guide provides a foundational understanding of **Muscotoxin A**, summarizing its known properties and the experimental approaches for its study. Further investigation is warranted to fully elucidate its structure-activity relationships and therapeutic potential.

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References

- 1. Cytotoxic Lipopeptide Muscotoxin A, Isolated from Soil Cyanobacterium Desmonostoc muscorum, Permeabilizes Phospholipid Membranes by Reducing Their Fluidity PubMed [pubmed.ncbi.nlm.nih.gov]
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